molecular formula C8H9N3 B1593643 3-(4,5-dihydro-1H-imidazol-2-yl)pyridine CAS No. 6302-53-0

3-(4,5-dihydro-1H-imidazol-2-yl)pyridine

Cat. No.: B1593643
CAS No.: 6302-53-0
M. Wt: 147.18 g/mol
InChI Key: MBRFGGHJIHPHGK-UHFFFAOYSA-N
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Description

3-(4,5-Dihydro-1H-imidazol-2-yl)pyridine is a chemical compound that features a pyridine ring fused to an imidazole ring. This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological and chemical properties. Imidazole itself is a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method is the Van Leusen Imidazole Synthesis, which involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate. This reaction can be facilitated by microwave-assisted techniques to enhance efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar principles but optimized for higher yields and cost-effectiveness. The use of catalysts and continuous flow reactors can also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4,5-dihydro-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding pyridine N-oxides, while reduction reactions can produce reduced derivatives of the compound.

Scientific Research Applications

3-(4,5-dihydro-1H-imidazol-2-yl)pyridine has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of biological systems, particularly in understanding the interactions of imidazole derivatives with biological targets.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Comparison with Similar Compounds

  • Imidazole

  • Benzimidazole

  • Purine derivatives

  • 1,3-Diazole derivatives

Biological Activity

3-(4,5-dihydro-1H-imidazol-2-yl)pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a pyridine ring fused with an imidazoline structure, contributing to its potential therapeutic applications. The following sections detail the biological activities, mechanisms of action, and relevant case studies associated with this compound.

Biological Activities

Antitumor Activity
Research indicates that imidazopyridine derivatives, including this compound, exhibit significant antitumor properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, specific derivatives showed IC50 values ranging from 1.8 to 3.2 µM against HeLa and SW620 cells, indicating potent antiproliferative effects .

Antibacterial Activity
The antibacterial potential of this compound has also been explored. Compounds in this class have shown efficacy against a range of bacterial strains, suggesting their utility in treating infections. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Antiviral and Anti-inflammatory Properties
In addition to its antitumor and antibacterial activities, this compound has demonstrated antiviral effects against certain viruses and anti-inflammatory properties. The imidazole ring's ability to interact with various biochemical pathways contributes to these activities .

The biological effects of this compound are attributed to its structural characteristics, which allow it to engage with multiple molecular targets:

  • DNA Intercalation : Some derivatives have been shown to intercalate into double-stranded DNA (dsDNA), disrupting replication and transcription processes.
  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cellular metabolism or signaling pathways.
  • Receptor Modulation : Certain derivatives act as modulators of specific receptors, influencing cellular responses.

Study 1: Antiproliferative Effects

A study evaluated a series of imidazopyridine derivatives for their antiproliferative activity against hematologic tumor cell lines. The results indicated that compounds with specific substitutions on the pyridine ring exhibited enhanced activity compared to their unsubstituted counterparts. For example, one derivative showed an IC50 value of 1.00 ± 0.42 µM against the HEL cell line .

Study 2: Antibacterial Evaluation

Another investigation focused on the antibacterial properties of this compound derivatives. It was found that these compounds were effective against both Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range.

Data Summary

Activity Type Cell Line/Organism IC50/MIC (µM) Reference
AntiproliferativeHeLa1.8 - 3.2
AntiproliferativeHEL1.00 ± 0.42
AntibacterialVarious BacteriaLow micromolar
AntiviralSpecific VirusesNot specified

Properties

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6H,4-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRFGGHJIHPHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285551
Record name 3-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6302-53-0
Record name 6302-53-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42226
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4,5-DIHYDRO-2-IMIDAZOLYL)PYRIDINE
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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